

# Spectroscopic Analysis of (S)-2-Hydroxymethylcyclohexanone: A Technical Guide

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## Compound of Interest

Compound Name:	(S)-2-Hydroxymethylcyclohexanone
Cat. No.:	B12282102

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## Abstract

**(S)-2-Hydroxymethylcyclohexanone** is a chiral organic compound of interest in synthetic chemistry and drug development. Its structural elucidation and purity assessment rely heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a summary of the available and expected spectroscopic data for this molecule. While comprehensive experimental data for the pure (S)-enantiomer is not readily available in public databases, this document compiles predicted data, information on the racemic mixture, and data from analogous compounds to offer a predictive overview. Furthermore, it details generalized experimental protocols for acquiring high-quality spectroscopic data for this and similar compounds.

## Introduction

The precise characterization of molecular structures is fundamental in chemical research and pharmaceutical development. **(S)-2-Hydroxymethylcyclohexanone** ( $C_7H_{12}O_2$ ) possesses a stereocenter and two key functional groups—a ketone and a primary alcohol—which give rise

to distinct spectroscopic signatures. Understanding these signatures is crucial for confirming its synthesis, assessing its purity, and studying its chemical behavior.

Molecular Structure:

- Chemical Formula: C<sub>7</sub>H<sub>12</sub>O<sub>2</sub>
- Molecular Weight: 128.17 g/mol [\[1\]](#)
- Key Functional Groups: Cyclohexanone ring, Hydroxymethyl group (-CH<sub>2</sub>OH)

## Spectroscopic Data

A thorough search of scientific literature and chemical databases reveals a scarcity of published, experimentally-derived spectroscopic data specifically for the (S)-enantiomer of 2-Hydroxymethylcyclohexanone. The following sections present available data for the racemic mixture and predicted values, which serve as a reliable estimate for the pure enantiomer.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

<sup>1</sup>H NMR (Proton NMR): The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Table 1: Predicted <sup>1</sup>H NMR Chemical Shifts for 2-Hydroxymethylcyclohexanone

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
-OH	Variable (broad singlet)	bs	1H
-CH <sub>2</sub> OH	3.5 - 4.2	Multiplet	2H
-CH-CO	2.0 - 2.5	Multiplet	1H
Cyclohexane Ring -CH <sub>2</sub> -	1.2 - 2.1	Multiplets	8H

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration.

<sup>13</sup>C NMR (Carbon NMR): The <sup>13</sup>C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts for 2-Hydroxymethylcyclohexanone

Carbon Atom	Predicted Chemical Shift (ppm)
C=O (Ketone)	~208
-CH <sub>2</sub> OH	~65
-CH-CO	~50
Cyclohexane Ring -CH <sub>2</sub> -	20 - 40

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Expected IR Absorption Bands for 2-Hydroxymethylcyclohexanone

Functional Group	Absorption Range (cm <sup>-1</sup> )	Description
O-H (Alcohol)	~3400 (broad)	Strong, broad absorption due to hydrogen bonding.[2]
C-H (sp <sup>3</sup> alkanes)	2850 - 3000	Medium to strong absorptions.
C=O (Ketone)	~1710	Strong, sharp absorption characteristic of a cyclohexanone.[2]
C-O (Alcohol)	1000 - 1260	Medium to strong absorption.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Mass Spectrometry Data for 2-Hydroxymethylcyclohexanone

m/z Value	Ion	Notes
128	$[M]^+$	Molecular ion peak (may be weak or absent in electron ionization).
129.1	$[M+H]^+$	Protonated molecular ion, commonly observed in soft ionization techniques like ESI-MS. <a href="#">[2]</a>
111.08	$[M+H-H_2O]^+$	Loss of water from the protonated molecule. <a href="#">[3]</a>
110	$[M-H_2O]^+$	A significant peak corresponding to the loss of a water molecule from the molecular ion is expected and has been reported for the racemic mixture. <a href="#">[4]</a>
98	$[M-CH_2O]^+$	Loss of formaldehyde.
82	Further fragmentation.	
55	Common fragment in cyclic systems.	

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and available equipment.

### NMR Spectroscopy

- Sample Preparation:
  - For  $^1\text{H}$  NMR, dissolve 5-25 mg of **(S)-2-Hydroxymethylcyclohexanone** in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{D}_2\text{O}$ , Acetone- $\text{d}_6$ ).[\[5\]](#)[\[6\]](#)

- For  $^{13}\text{C}$  NMR, a more concentrated sample of 50-100 mg is recommended.[5]
- The solvent should be chosen based on the sample's solubility and should not have signals that overlap with key sample peaks.[6]
- Filter the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[6][7]
- An internal standard such as tetramethylsilane (TMS) may be added for chemical shift referencing.[5]
- Data Acquisition:
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent.[6]
  - Shim the magnetic field to achieve optimal homogeneity and resolution.[6]
  - Acquire the spectrum using appropriate pulse sequences. For  $^{13}\text{C}$ , broadband proton decoupling is typically used.
  - The number of scans will depend on the sample concentration, with more scans required for dilute samples or  $^{13}\text{C}$  NMR.

## Infrared (IR) Spectroscopy

- Sample Preparation (for a liquid sample):
  - Neat Liquid (Thin Film): Place a small drop of the neat liquid sample onto one face of a salt plate (e.g., KBr or NaCl).[8] Place a second salt plate on top and gently press to form a thin, uniform film.[8]
  - Attenuated Total Reflectance (ATR): Place a single drop of the liquid directly onto the ATR crystal (e.g., diamond or germanium).[9][10] This method requires minimal sample preparation.
- Data Acquisition:

- Place the sample holder or ATR accessory into the FTIR spectrometer.
- Collect a background spectrum of the clean, empty salt plates or ATR crystal.[11]
- Collect the sample spectrum over a typical range of 4000-400  $\text{cm}^{-1}$ .[9]
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (GC-MS)

- Sample Preparation:

- Prepare a dilute solution of the sample (typically in the  $\mu\text{g}/\text{mL}$  to  $\text{ng}/\text{mL}$  range) in a volatile organic solvent such as dichloromethane or hexane.[12]
- The solution should be free of non-volatile materials.

- Data Acquisition:

- Gas Chromatography (GC):

- Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the sample solution into the GC.
- The GC column (a common choice would be a DB-5 or similar nonpolar column) separates the components of the sample based on their boiling points and interactions with the stationary phase.[12]
- A typical temperature program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to elute the compound.[13]

- Mass Spectrometry (MS):

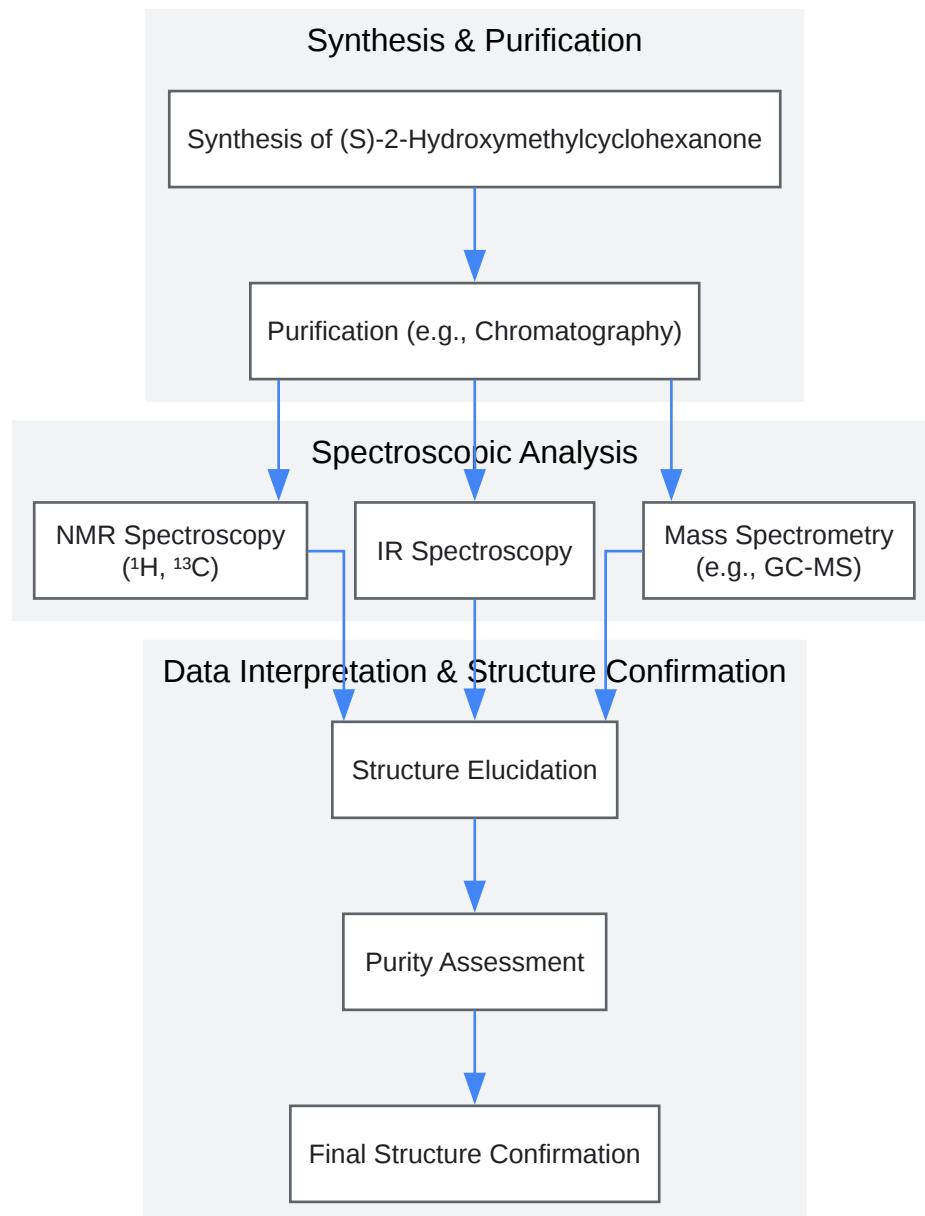
- As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

- Electron ionization (EI) at 70 eV is a common method for generating ions and characteristic fragmentation patterns.
- The mass analyzer scans a mass range (e.g., m/z 40-300) to detect the molecular ion and its fragments.[14]

## Visualizations

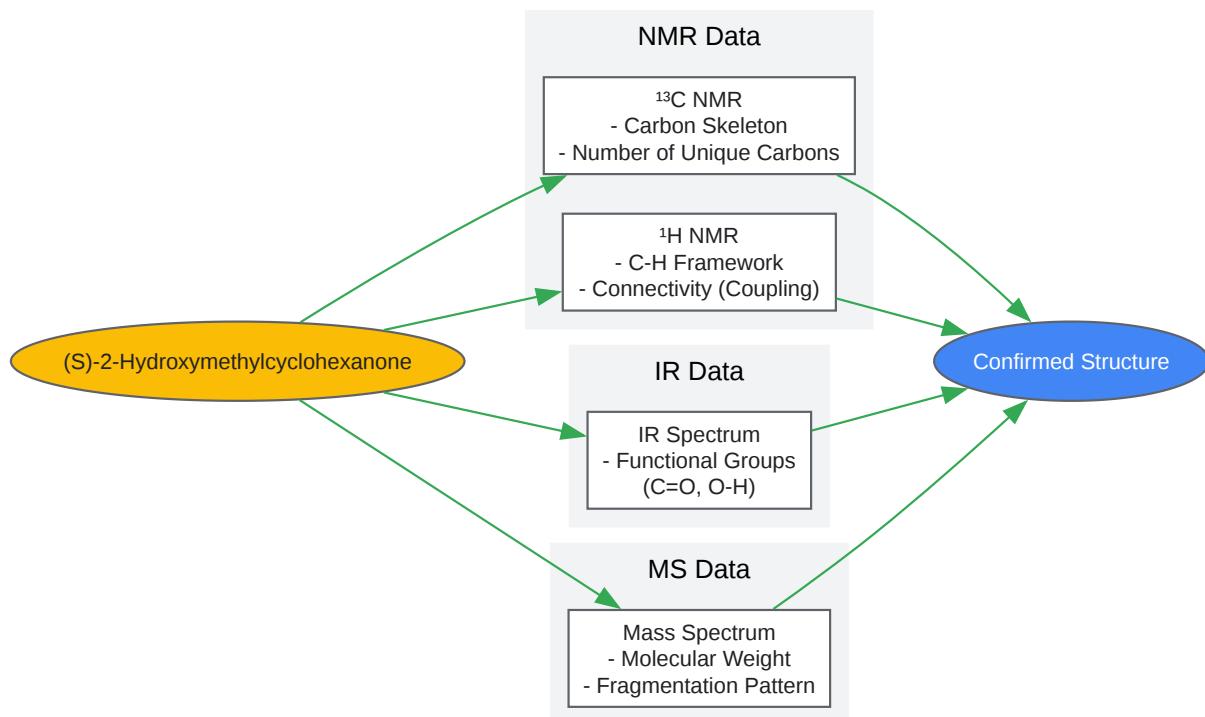
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different techniques.

## Workflow for Spectroscopic Analysis

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Caption: General workflow from synthesis to structural confirmation.

## Logical Relationships in Spectroscopic Data Interpretation

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Caption: Interrelation of spectroscopic data for structure elucidation.

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